3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

PTP1B inhibition Type 2 diabetes allosteric inhibitor

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one (CAS 57800-12-1; synonym Isosinensetin, 6-Demethoxynobiletin) is a polymethoxylated flavone (PMF) belonging to the citrus flavonoid class. Unlike its close structural analogs nobiletin and tangeretin, Isosinensetin lacks a methoxy substituent at the C-6 position while possessing 3′,4′-dimethoxy substitution on the B-ring, yielding a distinct 3′,4′,5,7,8-pentamethoxy configuration that critically determines its unique target engagement profile across PTP1B, HIV-1 protease, P-glycoprotein, and hTAS2R50.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 57800-12-1
Cat. No. B15464173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
CAS57800-12-1
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3
InChIKeyPELDWWSTPFBMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosinensetin (CAS 57800-12-1): A 3′,4′,5,7,8-Pentamethoxyflavone with Validated Multi-Target Pharmacological Differentiation for Scientific Procurement


3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one (CAS 57800-12-1; synonym Isosinensetin, 6-Demethoxynobiletin) is a polymethoxylated flavone (PMF) belonging to the citrus flavonoid class [1]. Unlike its close structural analogs nobiletin and tangeretin, Isosinensetin lacks a methoxy substituent at the C-6 position while possessing 3′,4′-dimethoxy substitution on the B-ring, yielding a distinct 3′,4′,5,7,8-pentamethoxy configuration that critically determines its unique target engagement profile across PTP1B, HIV-1 protease, P-glycoprotein, and hTAS2R50 [2].

Why Generic Polymethoxyflavone Substitution Is Scientifically Unsound: Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one (Isosinensetin)


Within the citrus polymethoxyflavone family, compounds sharing the flavone backbone exhibit markedly divergent target selectivity and potency due to subtle methylation pattern differences. Isosinensetin (C-3′, C-4′, C-5, C-7, C-8 pentamethoxy) is frequently conflated with nobiletin (C-3′, C-4′, C-5, C-6, C-7, C-8 hexamethoxy) and sinensetin (C-3′, C-4′, C-5, C-6, C-7 pentamethoxy) in procurement databases [1]. However, quantitative pharmacological evidence demonstrates that the absence of a C-6 methoxy group confers Isosinensetin with a unique dual HIV-1 protease/PTP1B inhibitory signature, a distinct hTAS2R50 agonist profile, and differential antiproliferative cell-line selectivity that cannot be reproduced by its C-6 methoxylated analogs [2][3]. Generic substitution based solely on flavone class membership introduces uncontrolled experimental variables and invalidates cross-study comparisons.

Product-Specific Quantitative Evidence Guide: 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one (Isosinensetin) Versus Closest Structural Analogs


PTP1B Inhibition: Isosinensetin Exhibits Sub-Micromolar Ki with Non-Competitive Allosteric Mechanism, a Profile Absent in Nobiletin and Tangeretin

Isosinensetin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 2.61 ± 0.14 µM, acting through a non-competitive allosteric mechanism with a Ki of 0.92 ± 0.06 µM, and demonstrates a binding affinity of ‑7.1 kcal/mol at the allosteric site [1]. In contrast, nobiletin, tangeretin, and sinensetin have not been reported to exhibit PTP1B inhibitory activity in comparable enzyme assays, indicating that the C-6 demethoxylated structure of Isosinensetin is a critical determinant for PTP1B target engagement [2].

PTP1B inhibition Type 2 diabetes allosteric inhibitor

P-Glycoprotein Inhibition: Isosinensetin Demonstrates Comparable Potency to Tangeretin and Sinensetin in MDR1-MDCKII Cells, Enabling Defined MDR Reversal Applications

Isosinensetin inhibits P-glycoprotein (P-gp) in MDR1-MDCKII cells with an IC₅₀ of 4.2 µM, significantly reducing P-gp-mediated efflux of paraquat and paclitaxel, thereby increasing their intracellular cytotoxicity [1]. At a tested concentration of 100 µM, Isosinensetin achieves 76.68% inhibition of P-gp-mediated digoxin transport . In the same MDR1-MDCKII assay system, five flavonoids—tangeretin, sinensetin, isosinensetin, sciadopitysin, and oroxylin A—all exhibited significant P-gp inhibition [2]. In a parallel Caco-2 talinolol transport model, tangeretin showed IC₅₀ = 3.2 µM, nobiletin IC₅₀ = 3.5 µM, and sinensetin IC₅₀ = 3.9 µM, placing Isosinensetin (IC₅₀ = 4.2 µM in MDR1-MDCKII) in a comparable potency range while offering the additional advantage of dual PTP1B/HIV-1 protease activity not shared by these comparators [3].

P-glycoprotein inhibition multidrug resistance MDR reversal

Antiproliferative Cell-Line Selectivity: Isosinensetin Shows Preferential Activity Against MCF-7 and HO-8910 Cancer Cells Relative to Nobiletin

In a head-to-head comparison of four polymethoxyflavones (isosinensetin, sinensetin, nobiletin, tangeretin) tested against four human cancer cell lines (A549, HL-60, MCF-7, HO-8910) under identical conditions, Isosinensetin demonstrated lower IC₅₀ values specifically for MCF-7 breast cancer (15.1 µM) and HO-8910 ovarian cancer (12.5 µM) cells, while showing higher IC₅₀ values against A549 lung (23.6 µM) and HL-60 leukemia (23.8 µM) cells [1]. This selectivity profile differs from nobiletin, which shows IC₅₀ = 41.5 µM against HL-60 and IC₅₀ ≈ 22 µM against A549 in independent studies, suggesting Isosinensetin may offer superior potency in MCF-7 and HO-8910 models . Additionally, Isosinensetin exhibits IC₅₀ = 28.0 µM against HT-29 colon cancer cells after 72 h by MTT assay .

antiproliferative activity cancer cell lines selectivity profile

hTAS2R50 Agonism and GLP-1 Secretion: Isosinensetin Activates a Unique Bitter Taste Receptor-GLP-1 Axis Not Demonstrated for Nobiletin or Tangeretin

Isosinensetin selectively activates the human bitter taste receptor hTAS2R50, leading to increased glucagon-like peptide-1 (GLP-1) secretion via a Gβγ-mediated, PLC-dependent pathway in NCI-H716 enteroendocrine L cells [1]. This functional effect was confirmed by siRNA-mediated silencing of Gα-gustducin and hTAS2R50, which suppressed Isosinensetin-mediated GLP-1 secretion, and by pharmacological inhibition with the IP3R blocker 2-APB and PLC inhibitor U73122 [2]. The study explicitly notes that Isosinensetin acts unlike other TAS2R agonists, highlighting the compound's unique signaling signature [3]. In contrast, nobiletin's reported GLP-1 effects occur through circadian rhythm restoration in high-fat diet models rather than direct TAS2R agonism, while tangeretin has no reported GLP-1 or TAS2R activity [4].

hTAS2R50 GLP-1 secretion enteroendocrine L cells

Dual HIV-1 Protease and PTP1B Inhibition: Isosinensetin Uniquely Combines Antiviral and Metabolic Target Engagement in a Single Chemical Entity

Isosinensetin, isolated from Cordyceps militaris fruiting bodies as 6,7,2′,4′,5′-pentamethoxyflavone, demonstrated high inhibitory activity against HIV-1 protease in an E. coli-based screening system, alongside PTP1B inhibition (IC₅₀ = 2.61 µM; Ki = 0.92 µM), establishing a unique dual HIV-1 protease/PTP1B inhibitory profile [1][2]. The structurally related compound sinensetin (5,6,7,3′,4′-pentamethoxyflavone), which possesses a C-6 methoxy rather than C-8 methoxy, has not been reported as an HIV-1 protease inhibitor, underscoring the critical role of the 5,7,8-trimethoxy A-ring substitution pattern for antiviral target engagement . Similarly, nobiletin and tangeretin lack reported HIV-1 protease inhibitory activity [3].

HIV-1 protease inhibition dual inhibitor antiviral

Oral Bioavailability and Pharmacokinetic Characterization: Isosinensetin Exhibits Rapid Absorption and Defined Elimination Kinetics Enabling In Vivo Study Design

A validated UHPLC-MS/MS method quantified Isosinensetin pharmacokinetics in rats following oral (p.o.) and intravenous (i.v.) administration. Isosinensetin demonstrated rapid absorption with an oral bioavailability of 2.19% and was quickly eliminated with a mean half-life (t₁/₂) of 1.40 h (p.o.) and 1.76 h (i.v.) [1]. The method achieved linearity within 1–1000 ng/mL, with intra-day precision ≤11.1% and recovery rates of 83.4–87.7%, providing a robust analytical framework for in vivo studies [2]. While nobiletin's oral bioavailability has been reported at approximately 4–6% in some studies, Isosinensetin's defined PK parameters—including matrix effects (105.6–108.8%) and dilution integrity validation—enable precise in vivo dosing calculations for preclinical experimental design [3].

pharmacokinetics oral bioavailability UHPLC-MS/MS

Best Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one (Isosinensetin) Based on Quantitative Differentiation Evidence


Type 2 Diabetes Drug Discovery: PTP1B Allosteric Inhibitor Screening and Lead Optimization

Isosinensetin is the only citrus polymethoxyflavone with validated PTP1B inhibitory activity (IC₅₀ = 2.61 µM, Ki = 0.92 µM) acting through a non-competitive allosteric mechanism [1]. Its dual PTP1B/HIV-1 protease inhibition profile further distinguishes it from nobiletin and tangeretin, making it the compound of choice for metabolic disease programs requiring PTP1B target engagement as a primary endpoint. Procurement for structure–activity relationship (SAR) studies exploring the role of the C-6 demethoxylated flavone scaffold in allosteric PTP1B modulation is strongly indicated [2].

hTAS2R50-Mediated GLP-1 Secretion Research in Enteroendocrine Pharmacology

Isosinensetin's unique ability to activate hTAS2R50 and stimulate GLP-1 secretion through a Gβγ/PLC/IP3-dependent pathway in NCI-H716 cells has no parallel among structurally related PMFs [1]. This makes Isosinensetin essential for laboratories investigating bitter taste receptor pharmacology in the context of incretin secretion. Nobiletin—despite its reported GLP-1 effects—acts through circadian/metabolic mechanisms rather than direct TAS2R agonism and cannot substitute for Isosinensetin in hTAS2R50-focused studies [2].

Multidrug Resistance (MDR) Reversal Studies Requiring Simultaneous P-gp and PTP1B Modulation

For cancer pharmacology programs investigating P-glycoprotein-mediated drug efflux reversal (IC₅₀ = 4.2 µM in MDR1-MDCKII cells; 76.68% digoxin transport inhibition at 100 µM) alongside concurrent PTP1B modulation, Isosinensetin is the only PMF delivering both activities [1]. Neither nobiletin nor tangeretin offers PTP1B inhibition, making Isosinensetin the sole candidate for dual-target MDR/metabolic studies [2].

Breast and Ovarian Cancer Antiproliferative Screening with Defined Cell-Line Selectivity

Isosinensetin demonstrates preferential antiproliferative activity against MCF-7 breast cancer (IC₅₀ = 15.1 µM) and HO-8910 ovarian cancer (IC₅₀ = 12.5 µM) cell lines compared to A549 (IC₅₀ = 23.6 µM) and HL-60 (IC₅₀ = 23.8 µM), as established in a direct four-compound comparative study [1]. This selectivity profile supports procurement for breast and ovarian cancer-focused programs where nobiletin (HL-60 IC₅₀ = 41.5 µM) may exhibit insufficient potency [2].

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.